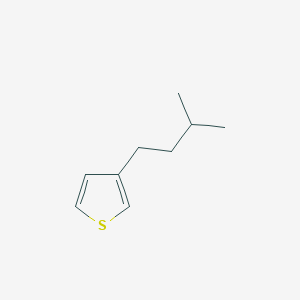
3-(3-Methylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbutyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbutyl)thiophene can be achieved through several methods. One common approach involves the alkylation of thiophene with 3-methylbutyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of the alkyl halide .
Industrial Production Methods: Industrial production of thiophene derivatives often utilizes catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce various substituents onto the thiophene ring. These methods offer high yields and regioselectivity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Methylbutyl)thiophene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the thiophene ring with an electrophile.
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated thiophenes, nitrothiophenes.
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophenes.
Applications De Recherche Scientifique
3-(3-Methylbutyl)thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Methylbutyl)thiophene depends on its specific application. In the context of organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in devices like OLEDs and OFETs. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to their observed biological effects .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound, which lacks the 3-methylbutyl substituent.
2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions.
3-Hexylthiophene: A derivative with a hexyl group at the 3 position.
Uniqueness: 3-(3-Methylbutyl)thiophene is unique due to the presence of the 3-methylbutyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This substituent can also affect the compound’s electronic properties, making it distinct from other thiophene derivatives .
Propriétés
Numéro CAS |
110851-69-9 |
|---|---|
Formule moléculaire |
C9H14S |
Poids moléculaire |
154.27 g/mol |
Nom IUPAC |
3-(3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H14S/c1-8(2)3-4-9-5-6-10-7-9/h5-8H,3-4H2,1-2H3 |
Clé InChI |
GFYZZTFYIPJJRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)

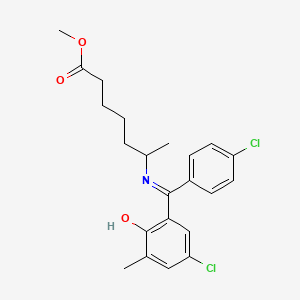

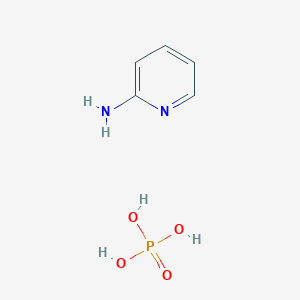
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
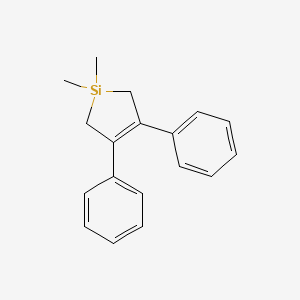

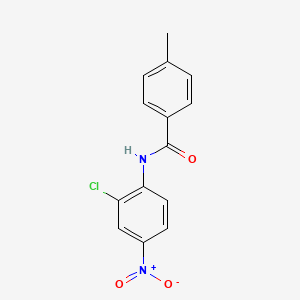

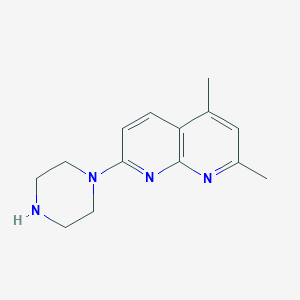
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
